molecular formula C24H26N2O3S B2504361 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899911-34-3

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B2504361
CAS No.: 899911-34-3
M. Wt: 422.54
InChI Key: RRHBXEDLDZFKLF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a spirocyclic diaza compound characterized by a 3,4-dimethoxybenzoyl group at position 1, a phenyl substituent at position 3, and a thione moiety at position 2. The diazaspiro[4.6]undec-3-ene core provides structural rigidity, which may enhance binding specificity in pharmacological targets.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-28-19-13-12-18(16-20(19)29-2)22(27)26-23(30)21(17-10-6-5-7-11-17)25-24(26)14-8-3-4-9-15-24/h5-7,10-13,16H,3-4,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHBXEDLDZFKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable precursor to form the spirocyclic diazaspiro undecane core. This can be achieved through a cyclization reaction involving a diamine and a suitable cyclic ketone under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Thione Formation: The final step involves the conversion of a carbonyl group to a thione group, which can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide (P2S5).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Thione Group

The sulfur atom in the thione moiety is highly electrophilic, enabling nucleophilic substitution or addition reactions.

Reaction TypeReagents/ConditionsProduct FormedNotes
Thioamide Formation Primary amines (e.g., NH₃, RNH₂)Substituted thioamidesOccurs in ethanol at reflux.
Oxidation H₂O₂, mCPBASulfoxide or sulfone derivativesDMSO enhances reaction efficiency.
Alkylation Alkyl halides (R-X)S-Alkylated derivativesRequires base (e.g., K₂CO₃).

Example: Reaction with methylamine in ethanol yields 1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-(methylthioamide) .

Cyclocondensation with Hydrazonoyl Chlorides

The thione group participates in cyclocondensation reactions to form fused heterocycles. For instance:

  • Reaction with N-phenyl benzenecarbohydrazonoyl chloride in dioxane/DMF under reflux forms triazolo[4,3-a]pyrimidinone derivatives via intermediate hydrazide formation (Scheme 1) .

Mechanistic Pathway:

  • Initial nucleophilic attack by the thione sulfur on the hydrazonoyl chloride.

  • Elimination of HCl and H₂S, leading to cyclization.

  • Aromatic stabilization of the fused triazolo-pyrimidinone system .

Ring-Opening and Rearrangement Reactions

The spirocyclic diazaspiro[4.6] framework can undergo ring-opening under acidic or basic conditions:

ConditionOutcome
Acidic (HCl/EtOH) Cleavage of the spiro ring to form linear diamino thioesters
Basic (NaOH/H₂O) Hydrolysis to yield benzamide derivatives

For example, treatment with HCl in ethanol generates 3-phenyl-1,4-diazaundec-3-ene-2-thiol and 3,4-dimethoxybenzoic acid.

Electrophilic Aromatic Substitution (EAS)

The 3-phenyl and 3,4-dimethoxybenzoyl groups undergo EAS reactions:

ReactionReagentsPosition SubstitutedProduct
Nitration HNO₃/H₂SO₄Para to methoxyNitro-substituted benzoyl derivative
Halogenation Cl₂/FeCl₃Ortho/para to phenylChlorinated aryl derivatives

The methoxy groups act as activating directors, favoring substitution at the para position .

Oxidative Demethylation

The 3,4-dimethoxybenzoyl group undergoes oxidative demethylation under strong oxidants:

ReagentProductApplication
HIO₄ 3,4-Dihydroxybenzoyl derivativeEnhances solubility and bioactivity
BCl₃ Selective demethylation at C3 or C4Used in structure-activity studies

This reaction is critical for modifying the compound’s pharmacokinetic properties .

Complexation with Metal Ions

The thione sulfur and spiro nitrogen atoms act as ligands for transition metals:

Metal SaltComplex FormedGeometry
Cu(II) acetate Square-planar Cu-S/N complexCatalytic applications
PdCl₂ Pd(II)-thione coordination compoundSuzuki coupling catalyst

These complexes exhibit enhanced stability and catalytic activity in cross-coupling reactions.

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the thione group:

ConditionProductMechanism
UV (365 nm) Desulfurization to diazaspiro enamineRadical intermediates

This reaction is utilized in photolithography and material science.

Scientific Research Applications

Molecular Formula

  • C : 17
  • H : 16
  • N : 4
  • O : 3

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Core : Cyclization of a suitable precursor (e.g., diamine and cyclic ketone) under acidic or basic conditions.
  • Introduction of the Benzoyl Group : Acylation using 3,4-dimethoxybenzoyl chloride in the presence of a base.

Chemical Reactions Analysis

The compound can undergo various reactions:

  • Oxidation : To introduce additional functional groups.
  • Reduction : Converting thione to thiol or reducing other functional groups.
  • Substitution : Methoxy groups can be substituted through nucleophilic aromatic substitution.

Medicinal Chemistry

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is investigated for its biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Potential : The compound's structure allows it to interact with cellular targets, potentially inhibiting cancer cell growth.

Material Science

The unique properties of this compound make it suitable for:

  • Polymer Development : Used as a building block for synthesizing new materials with tailored properties.
  • Coatings and Films : Its chemical structure can enhance the performance characteristics of coatings.

Antimicrobial Studies

Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that synthesized compounds showed better activity against gram-positive bacteria compared to gram-negative bacteria, indicating their potential as antimicrobial agents .

Anticancer Activity

In vitro studies have indicated that certain derivatives possess cytotoxic effects against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). These findings highlight the compound's potential in developing new anticancer therapies .

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following compounds share the diazaspiro framework but differ in substituents, spiro ring size, or functional groups:

Table 1: Structural Comparison of Analogs
Compound Name Core Structure Substituents (Position 1/3) Functional Groups Molecular Formula Molecular Weight (g/mol)
1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione (Target Compound) Diazaspiro[4.6]undecene 3,4-dimethoxybenzoyl / phenyl Thione C24H25N2O3S 427.5 (estimated)
3-(2,4-Dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione Diazaspiro[4.6]undecene 4-methylbenzoyl / 2,4-dichlorophenyl Thione C23H22Cl2N2OS 445.4
1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione Diazaspiro[4.6]undecene 3,4-dimethylbenzoyl / 4-methoxyphenyl Thione C25H27N2O2S 427.5 (estimated)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Diazaspiro[4.5]decane Phenyl / piperazine-propyl Dione C28H34N4O2 458.6 (estimated)
Key Observations:

Spiro Ring Size: The target compound and analogs from share a diazaspiro[4.6]undecene core, while Compound 13 features a smaller diazaspiro[4.5]decane system.

Functional Groups : The thione group (C=S) in the target compound and analogs contrasts with the dione (C=O) in Compound 13 . Thiones are more polarizable and may exhibit stronger metal-binding capacity.

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxybenzoyl group (target compound) is electron-rich, enhancing solubility, whereas the 2,4-dichlorophenyl group in is electron-withdrawing, increasing lipophilicity.
  • Aromatic Substituents : The 4-methoxyphenyl group in may improve metabolic stability compared to the unsubstituted phenyl in the target compound.

Pharmacological and Physicochemical Implications

Table 2: Hypothesized Properties Based on Structural Features
Compound LogP (Estimated) Solubility (mg/mL) Potential Pharmacological Impact
Target Compound ~3.5 ~0.1 Enhanced CNS penetration due to moderate lipophilicity
3-(2,4-Dichlorophenyl)-1-(4-methylbenzoyl)-... ~4.2 <0.05 Higher membrane permeability but risk of toxicity
1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)-... ~3.8 ~0.2 Improved metabolic stability via methoxy group
Compound 13 ~2.9 ~1.0 Lower blood-brain barrier penetration due to dione polarity
Discussion:
  • Metabolic Stability : The 4-methoxyphenyl group in may reduce oxidative metabolism, extending half-life compared to the target compound’s phenyl group.
  • Target Engagement : The thione group’s affinity for cysteine proteases or metalloenzymes could differentiate the target compound from the dione-containing Compound 13 , which may target serine hydrolases.

Biological Activity

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and chemokine receptor modulation. This article synthesizes current research findings on its biological activity, including case studies and relevant data.

Chemical Structure and Synthesis

The compound features a complex spiro structure that is significant for its interaction with biological targets. The synthesis typically involves multi-step organic reactions, focusing on the formation of the diazaspiro core and subsequent functionalization with the dimethoxybenzoyl moiety.

Chemical Formula

The molecular formula for this compound is C19H22N2O2SC_{19}H_{22}N_2O_2S.

Anticancer Potential

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : In vitro tests have shown that related compounds can induce apoptosis in various cancer cell lines, including prostate (PC-3), breast (MCF-7), and fibrosarcoma (HT-1080) cells. The IC50 values for these compounds ranged from 5 to 30 μM, indicating potent cytotoxic effects .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (μM)
Isoxazolidine trans-16bPC-39.84 ± 3.69
Compound AMCF-75.27 ± 0.2
Compound BHT-108016.35 ± 0.86

The mechanism of action for these compounds often involves the induction of apoptosis through various pathways, including:

  • Caspase Activation : Studies indicate that the activation of caspases plays a crucial role in the apoptotic process triggered by these compounds.
  • Cell Cycle Arrest : Certain derivatives have shown the ability to arrest cancer cells in specific phases of the cell cycle, contributing to their anticancer efficacy .

Chemokine Receptor Modulation

Research has also highlighted the potential of this compound in modulating chemokine receptors, which are pivotal in inflammatory responses and cancer metastasis:

  • Receptor Binding Studies : The spiro compounds have been shown to interact with chemokine receptors, potentially influencing their signaling pathways and providing therapeutic avenues for inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a closely related compound in a preclinical model where it demonstrated significant reductions in tumor growth without adversely affecting normal tissues. This underscores the therapeutic potential of spiro compounds in targeted cancer therapies.

Safety Profile

Safety assessments conducted on various derivatives indicate that they exhibit favorable safety profiles at therapeutic doses, showing minimal toxicity to non-cancerous cell lines such as HEK293 and HepG2 cells .

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